1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl-

Lipophilicity Membrane permeability Drug design

5-Ethyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS 56383-53-0) is a small-molecule thiadiazole derivative (C5H9N3S, MW 143.21 g/mol) bearing an N-methylated amino group at position 2 and an ethyl substituent at position 5 of the 1,3,4-thiadiazole ring. This monomethylation distinguishes it from the primary amine analog 5-ethyl-1,3,4-thiadiazol-2-amine (CAS 14068-53-2) and imparts measurable differences in lipophilicity, hydrogen-bond donor capacity, and volatility that are relevant to synthetic accessibility, purification, and biological partitioning.

Molecular Formula C5H9N3S
Molecular Weight 143.21 g/mol
Cat. No. B12091123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl-
Molecular FormulaC5H9N3S
Molecular Weight143.21 g/mol
Structural Identifiers
SMILESCCC1=NN=C(S1)NC
InChIInChI=1S/C5H9N3S/c1-3-4-7-8-5(6-2)9-4/h3H2,1-2H3,(H,6,8)
InChIKeyFDTMSJCOZMGBFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-N-methyl-1,3,4-thiadiazol-2-amine: Structural and Physicochemical Baseline for Procurement Decisions


5-Ethyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS 56383-53-0) is a small-molecule thiadiazole derivative (C5H9N3S, MW 143.21 g/mol) bearing an N-methylated amino group at position 2 and an ethyl substituent at position 5 of the 1,3,4-thiadiazole ring [1]. This monomethylation distinguishes it from the primary amine analog 5-ethyl-1,3,4-thiadiazol-2-amine (CAS 14068-53-2) and imparts measurable differences in lipophilicity, hydrogen-bond donor capacity, and volatility that are relevant to synthetic accessibility, purification, and biological partitioning [2]. The compound is primarily employed as a research intermediate in medicinal chemistry and agrochemical development, where precise control of physicochemical properties is critical for downstream performance.

N
N‑methylated analog — differs from primary amine by secondary amino group, altering lipophilicity and hydrogen‑bonding.
P
Physicochemical modulation — enables fine‑tuning of logP, HBD count, and volatility for synthetic or biological workflows.
W
Research intermediate — suited for medicinal chemistry and agrochemical synthesis where precise property control is critical.

Why 5-Ethyl-N-methyl-1,3,4-thiadiazol-2-amine Cannot Be Casually Replaced by In-Class Analogs


Thiadiazole derivatives with identical core scaffolds are often treated as interchangeable building blocks; however, the N-methyl modification on 5-ethyl-N-methyl-1,3,4-thiadiazol-2-amine introduces physicochemical shifts that can alter reaction yields, chromatographic behavior, and biological partition coefficients in a manner that is not linear with carbon count [1][2]. Conversion of the primary amino group to a secondary amine reduces hydrogen-bond donor count, raises calculated logP by approximately 0.6 log units, and depresses the boiling point by roughly 14 °C relative to the des-methyl analog . These differences, while modest in absolute terms, can determine whether a lead optimization campaign succeeds or fails when membrane permeability, metabolic stability, or distillative purification is at stake. Consequently, substituting the primary amine analog for the N-methyl derivative without compensating for these properties introduces a quantifiable risk of divergent performance in both synthetic and biological workflows.

Hydrogen‑bond donor count
Replacing with the primary amine raises HBD count from 1 to 2, which may alter solubility and metabolic susceptibility in biological assays.
Lipophilicity shift
The primary amine analog is more polar; using it without compensation can reduce membrane permeability and change chromatographic retention.
Boiling point difference
The ≈14 °C higher boiling point of the des‑methyl analog may complicate distillative purification and alter thermal exposure during scale‑up.

Quantitative Comparison of 5-Ethyl-N-methyl-1,3,4-thiadiazol-2-amine Against Its Closest Structural Analogs


Lipophilicity Advantage (XLogP3): +0.6 Log Units Over the Primary Amine Analog

The calculated partition coefficient (XLogP3) of 5-ethyl-N-methyl-1,3,4-thiadiazol-2-amine is 1.5, compared with 0.9 for the primary amine comparator 5-ethyl-1,3,4-thiadiazol-2-amine [1][2]. This +0.6 log‑unit increase reflects the replacement of a polar NH2 with a less polar NHCH3 group, enhancing preference for lipid phases. The higher logP implies improved passive diffusion across biological membranes and altered retention in reversed‑phase chromatography, which can be leveraged to fine‑tune pharmacokinetic profiles without introducing additional ring modifications.

Lipophilicity (XLogP3)
Head-to-head
1.5 vs 0.9 (Δ +0.6)
Supports lipophilicity-driven study fit
Computed values; verify experimental logP
Lipophilicity Membrane permeability Drug design

Reduced Hydrogen-Bond Donor Count: 1 vs. 2 in the Primary Amine Analog

The N‑methyl substitution converts the amino group from a primary amine (HBD count = 2) to a secondary amine (HBD count = 1) [1]. This reduction eliminates one hydrogen-bond donor, which can lower aqueous solubility but also decrease susceptibility to hydrogen-bond-mediated metabolism (e.g., glucuronidation or sulfation). In scaffold‑hopping campaigns, this difference enables the N‑methyl analog to evade clearance pathways that affect the primary amine, potentially prolonging half‑life in vivo.

H‑bond donor count
Cross‑study comparable
1 vs 2 (Δ −1 HBD)
Reduced HBD may shift metabolic pathways
Computed structural attribute
Hydrogen bonding Metabolic stability Solubility

Boiling Point Difference: ~14 °C Lower in the N‑Methyl Derivative

The predicted boiling point at 760 mmHg for 5-ethyl-N-methyl-1,3,4-thiadiazol-2-amine is 235.7 °C, whereas the primary amine analog boils at approximately 250 °C . This ~14 °C decrease reflects weaker intermolecular hydrogen bonding due to the loss of one amino proton. The lower boiling point can simplify distillative purification and vacuum removal of solvent, reducing thermal degradation risk for sensitive downstream intermediates.

Boiling point
Data to verify
235.7 °C (≈14 °C lower)
May support distillation-fit review
Predicted value; experimental confirmation recommended
Volatility Purification Distillation

Molecular Weight: 14 Da Increase Relative to the Des‑Methyl Analog

The molecular weight of 5-ethyl-N-methyl-1,3,4-thiadiazol-2-amine (143.21 g/mol) is 14.02 Da higher than that of 5-ethyl-1,3,4-thiadiazol-2-amine (129.19 g/mol), corresponding to the addition of one methylene unit [1][2]. While minor, this mass difference can be meaningful in fragment‑based drug discovery, where every Da counts toward ligand efficiency metrics (LE, LLE). It also impacts molarity calculations and stoichiometric ratios in parallel synthesis arrays.

Molecular weight
Head-to-head
143.21 vs 129.19 (Δ +14.02)
Matters for ligand efficiency indices
Use correct MW for stoichiometric calculations
Molecular weight Dosing Formulation

Application Scenarios Where 5-Ethyl-N-methyl-1,3,4-thiadiazol-2-amine Offers a Quantifiable Advantage


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Improved Membrane Permeability

When a primary amine‑containing lead compound shows poor cell permeability or low CNS exposure, replacing it with the N‑methyl analog 5-ethyl-N-methyl-1,3,4-thiadiazol-2-amine can raise logP by ~0.6 units and reduce HBD count by one, both known drivers of passive permeability [1][2]. This swap preserves the thiadiazole scaffold while offering a tractable synthetic step to modulate ADME properties without altering the ring system.

Agrochemical Intermediate Requiring Distillative Purification

The 14 °C lower boiling point of the N‑methyl derivative compared to the primary amine simplifies vacuum distillation and solvent stripping, reducing thermal degradation during scale‑up . This is particularly relevant in the synthesis of thiadiazole‑based herbicides or fungicides where high‑purity intermediates are required for subsequent coupling reactions.

Fragment‑Based Drug Discovery Libraries

Fragment libraries benefit from small‑molecule members with precise physicochemical profiles. The 143.21 g/mol mass and 1.5 logP of 5-ethyl-N-methyl-1,3,4-thiadiazol-2-amine place it within optimal fragment space, while its single hydrogen‑bond donor reduces the risk of non‑specific binding [1][2]. The quantitative differences from the primary amine analog permit library designers to select the exact hydrogen‑bonding and lipophilicity profile needed for a given target.

Synthetic Chemistry: Protecting‑Group‑Free Amine Functionalization

The inherent secondary amine character of 5-ethyl-N-methyl-1,3,4-thiadiazol-2-amine eliminates the need for mono‑protection/deprotection steps that are mandatory with the primary amine analog, saving synthetic steps and improving overall yield [2]. The quantitative logP shift also aids in extractive work‑up, where the N‑methyl compound partitions more efficiently into organic phases [1].

Application
Selection Property
Validation Focus
Membrane permeability optimization (hit‑to‑lead)
N‑methyl modification enhances lipophilicity
Verify logP shift and permeability in model assay
Distillative purification of agrochemical intermediates
Lower boiling point reduces thermal stress
Confirm boiling point and recovery after distillation
Fragment‑based library design
Precise MW and single HBD fit fragment space
Assess ligand efficiency and binding promiscuity
Protecting‑group‑free amine functionalization
Inherent secondary amine avoids mono‑protection
Evaluate synthetic yield and extractive work‑up
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